molecular formula C13H16N4O2S B5806270 ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B5806270
M. Wt: 292.36 g/mol
InChI Key: XSZARZCOZJABNO-UHFFFAOYSA-N
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Description

Ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate, also known as EPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPTA is a triazole-based compound that has a thioacetate functional group attached to it. This compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not well understood. However, it has been shown to modulate different signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells by modulating different signaling pathways. This compound also inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer. This compound also exhibits neuroprotective effects against oxidative stress-induced neuronal damage and improves cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments is its potent anticancer activity against various cancer cell lines. This compound also exhibits neuroprotective effects against oxidative stress-induced neuronal damage. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One of the future directions is to study the mechanism of action of this compound in more detail. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models. Additionally, the potential applications of this compound in other fields such as inflammation, infectious diseases, and metabolic disorders can also be explored.

Synthesis Methods

Ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be synthesized using different methods. One of the most commonly used methods is the reaction of 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound as a yellow solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.

Scientific Research Applications

Ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells by modulating different signaling pathways. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
This compound has also been studied for its potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects against oxidative stress-induced neuronal damage. This compound also improves cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

ethyl 2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-3-17-12(10-6-5-7-14-8-10)15-16-13(17)20-9-11(18)19-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZARZCOZJABNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OCC)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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